PYR-GLN-OH

Description

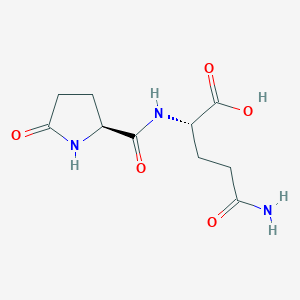

PYR-GLN-OH is an N-substituted peptide derivative featuring pyroglutamic acid (PYR) linked to glutamine (GLN) via a peptide bond. For instance, PYR-GLY-OH is a colorless crystalline solid with moderate solubility in water and organic solvents, used to connect peptide chains during synthesis .

Properties

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c11-7(14)3-1-6(10(17)18)13-9(16)5-2-4-8(15)12-5/h5-6H,1-4H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAITOFTZJRIFJ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310949 | |

| Record name | 5-Oxo-L-prolyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyro-L-glutaminyl-L-glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

109481-23-4 | |

| Record name | 5-Oxo-L-prolyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109481-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-L-prolyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyro-L-glutaminyl-L-glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 237 °C | |

| Record name | Pyro-L-glutaminyl-L-glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Dehydration Reaction Mechanism

L-glutamic acid undergoes cyclization in the presence of concentrated sulfuric acid as a catalyst and absolute ethanol as the solvent. The reaction mechanism involves protonation of the α-carboxyl group, followed by nucleophilic attack by the amine group, resulting in lactam formation and water elimination. Optimal conditions include heating to 90–95°C for 3–5 hours, achieving yields of 89–90%.

Table 1: Reaction Conditions for L-Pyroglutamic Acid Synthesis

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| L-glutamic acid | 147 g | 90°C, 4 hours | 89.1% |

| Absolute ethanol | 500 mL | 92°C, 5 hours | 90.3% |

| Concentrated H₂SO₄ | 2 mL | 95°C, 3 hours | 90.2% |

Post-reaction, the mixture is filtered hot to remove unreacted solids, and the ethanol filtrate is concentrated under reduced pressure at 55–60°C. Cooling to 20–25°C induces crystallization, with subsequent drying at 55–60°C yielding pure L-pyroglutamic acid.

Formulation and Stability Considerations

Stock Solution Preparation

This compound’s solubility profile dictates formulation protocols. A stock solution preparation table from GlpBio specifies concentrations based on molarity calculations:

Table 2: Stock Solution Preparation for this compound

| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.8873 | 0.7775 | 0.3887 |

| 5 | 19.4363 | 3.8873 | 1.9436 |

| 10 | 38.8727 | 7.7745 | 3.8873 |

In Vivo Formulation Guidelines

For biological applications, this compound is dissolved in a DMSO master liquid (≤50 mg/mL), followed by sequential addition of PEG300, Tween 80, and ddH₂O to ensure clarity. Critical considerations include:

-

Order of solvent addition : DMSO → PEG300 → Tween 80 → ddH₂O.

-

Clarity checks : Physical methods (vortexing, sonication) are employed at each step to prevent precipitation.

Analytical Validation and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity verification. In studies of pyroglutamate derivatives, NMR chemical shifts (e.g., δ NH = 7.11 ppm for Pye analogs) and temperature coefficients (Δδ NH/ΔT = −7.84 ppb/K) confirm structural integrity.

Chemical Reactions Analysis

PYR-GLN-OH undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

- Peptide Synthesis :

- Biotechnology :

-

Drug Development :

- The compound plays a vital role in drug development, particularly in targeting specific biological pathways associated with diseases. Research has shown that modifications involving this compound can lead to improved pharmacokinetic properties, such as increased membrane permeability and solubility .

- Neuroscience Research :

- Cosmetic Applications :

Case Study 1: Enhancing Drug Formulation

A study published in Nature explored the use of this compound derivatives to enhance the solubility and permeability of cyclic peptides. The results indicated that specific substitutions with this compound significantly improved the pharmacological profiles of these peptides, suggesting its potential as a standard modification in drug design .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of peptides containing this compound demonstrated its capacity to mitigate cognitive deficits associated with amyloid-beta toxicity in mouse models. This study highlights the compound's potential application in developing therapeutic strategies for neurodegenerative diseases like Alzheimer's .

Data Tables

| Application Area | Specific Use |

|---|---|

| Peptide Synthesis | Building block for therapeutic peptides |

| Biotechnology | Enhancing recombinant protein production |

| Drug Development | Targeting disease-related biological pathways |

| Neuroscience | Studying neuropeptide functions |

| Cosmetic Formulations | Improving skin hydration and elasticity |

Mechanism of Action

The mechanism of action of PYR-GLN-OH involves its role as an intermediate in the synthesis of didemnin, which inhibits cancer cell growth by interfering with protein synthesis . Additionally, this compound is involved in the production of histamine, which acts on histamine receptors to mediate various physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of PYR-GLN-OH and Related Compounds

Key Insights:

Structural Similarities :

- PYR-GLY-OH shares the pyroglutamic acid backbone with this compound but lacks the glutamine side chain, which may limit its utility in synthesizing peptides requiring polar or bulky residues .

- Spiropyridoindolepyrrolidine and other heterocyclic compounds (e.g., pyridoindoles) emphasize aromaticity and rigid frameworks, contrasting with the flexible peptide bonds in this compound .

Synthetic Utility: this compound’s glutamine side chain may enhance solubility and interaction with enzymes or receptors compared to simpler analogs like PYR-GLY-OH, making it preferable for targeted peptide design .

Safety and Handling :

- Similar to PYR-GLY-OH, this compound likely requires strict safety protocols (e.g., ventilation, PPE) due to risks of respiratory or dermal irritation during synthesis .

Biological Activity

PYR-GLN-OH, also known as Pyrrolidine-Glutamine-OH, is a compound that has garnered attention for its potential biological activities in various fields, including medicinal chemistry, biochemistry, and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of this compound

This compound is characterized by its unique structure that includes a pyrrolidine ring attached to a glutamine residue. This structural configuration allows it to participate in various biological processes, particularly in peptide synthesis and cellular signaling pathways. The compound is often used as a building block in the synthesis of more complex peptides and proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : this compound may interact with specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in cellular processes such as metabolism and gene expression.

- Membrane Permeability : Studies have suggested that modifications to glutamine residues, such as those found in this compound, can enhance the permeability of cyclic peptides across cellular membranes. This property is particularly beneficial for drug development aimed at improving bioavailability .

1. Therapeutic Potential

This compound has been investigated for its therapeutic applications in various diseases:

- Cancer : Research indicates that compounds similar to this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The modulation of specific signaling pathways involved in cell proliferation is a key area of study.

- Neurodegenerative Disorders : The compound's ability to influence neuronal signaling pathways suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease. It may help in reducing amyloid plaque formation, which is a hallmark of Alzheimer's pathology .

2. Case Studies

Several case studies have demonstrated the biological efficacy of this compound:

Research Findings

Recent research has further elucidated the biological activities associated with this compound:

- In vitro Studies : Experiments have shown that this compound can significantly enhance the solubility and stability of peptide formulations. This property is critical for developing effective pharmaceutical preparations that require high bioavailability .

- In vivo Studies : Animal studies have demonstrated that the compound can modulate metabolic processes, indicating its potential role as a therapeutic agent for metabolic disorders .

Q & A

Q. Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.